molecular formula C25H23ClF4N6O3 B12385965 Alk-IN-27 (tfa)

Alk-IN-27 (tfa)

Número de catálogo: B12385965
Peso molecular: 566.9 g/mol
Clave InChI: UFNZIERJUYOBEV-UTONKHPSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alk-IN-27 (TFA), also known as NVL-655 TFA, is a novel, brain-permeable, and selective anaplastic lymphoma kinase (ALK) inhibitor with demonstrated antitumor activity. It exhibits potent inhibition of ALK, as evidenced by an IC50 of 2.7 nM in Ba/F3 CLIP1-LTK cells, a model system for ALK-driven malignancies . This compound is particularly significant in targeting ALK-positive non-small cell lung cancer (NSCLC), including cases with central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier .

Propiedades

Fórmula molecular

C25H23ClF4N6O3

Peso molecular

566.9 g/mol

Nombre IUPAC

(19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H22ClFN6O.C2HF3O2/c1-4-31-21-13-8-19(23(26)27-10-13)32-12(2)17-9-15(25)5-6-16(17)20-14(11-30(3)28-20)7-18(21)22(24)29-31;3-2(4,5)1(6)7/h5-6,8-12H,4,7H2,1-3H3,(H2,26,27);(H,6,7)/t12-;/m1./s1

Clave InChI

UFNZIERJUYOBEV-UTONKHPSSA-N

SMILES isomérico

CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl.C(=O)(C(F)(F)F)O

SMILES canónico

CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl.C(=O)(C(F)(F)F)O

Origen del producto

United States

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de Alk-IN-27 (ácido trifluoroacético) implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de Alk-IN-27 (ácido trifluoroacético) sigue rutas de síntesis similares pero a mayor escala. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de reacciones

Alk-IN-27 (ácido trifluoroacético) experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Aplicaciones Científicas De Investigación

Alk-IN-27 (ácido trifluoroacético) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de la cinasa del linfoma anaplásico y las vías relacionadas.

    Biología: Se emplea en la investigación de biología celular y molecular para investigar el papel de la cinasa del linfoma anaplásico en la señalización celular y la progresión del cáncer.

    Medicina: Se explora como un posible agente terapéutico para el tratamiento de cánceres que involucran mutaciones o sobreexpresión de la cinasa del linfoma anaplásico.

    Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a la cinasa del linfoma anaplásico

Mecanismo De Acción

Alk-IN-27 (ácido trifluoroacético) ejerce sus efectos inhibiendo la actividad de la cinasa del linfoma anaplásico. El compuesto se une al dominio cinasa de la cinasa del linfoma anaplásico, evitando su autofosforilación y la posterior activación de las vías de señalización descendentes. Esta inhibición conduce a la supresión de la proliferación celular, la supervivencia y la migración, induciendo en última instancia la apoptosis en las células cancerosas que expresan la cinasa del linfoma anaplásico .

Comparación Con Compuestos Similares

Key Properties of Alk-IN-27 (TFA):

Property Value/Description
Molecular Formula C25H23ClF4N6O3
Molecular Weight 566.94 g/mol
IC50 (ALK inhibition) 2.7 nM (Ba/F3 CLIP1-LTK cells)
Solubility 90 mg/mL in DMSO (25°C)
Brain Penetration High (explicitly noted as "brain-permeable")
Clinical Application ALK-positive NSCLC research

Comparison with Similar ALK Inhibitors

Alk-IN-27 (TFA) belongs to a growing class of ALK inhibitors designed to address resistance mutations and improve pharmacokinetics. Below is a detailed comparison with structurally or functionally similar compounds:

Table 1: Comparative Analysis of ALK Inhibitors

Compound Targets IC50 (ALK) Selectivity Brain Penetration Additional Targets Clinical Relevance
Alk-IN-27 (TFA) ALK 2.7 nM High selectivity for ALK Yes None reported ALK-positive NSCLC
ALK Inhibitor 2 ALK, TSSK2, FAK Not specified Moderate (IC50: 5 nM for FAK, 37 nM for TSSK2) Not reported TSSK2, FAK Broad kinase inhibition
APG-2449 ALK, ROS1, FAK Not specified Multi-kinase inhibitor Not reported ROS1, FAK NSCLC models
CPD-1224 ALK Not specified ALK-selective Not reported Cereblon (PROTAC-linked) Potential for targeted degradation

Key Findings:

Selectivity :

  • Alk-IN-27 (TFA) shows high selectivity for ALK without significant off-target activity against TSSK2 or FAK, unlike ALK Inhibitor 2 . This may reduce toxicity in clinical settings.
  • APG-2449, while effective in NSCLC models, inhibits ROS1 and FAK, which could limit its utility in ALK-specific resistance cases .

Brain Penetration: Alk-IN-27 (TFA) is uniquely noted for its brain permeability, a critical advantage in treating CNS metastases in NSCLC, a common challenge with other ALK inhibitors .

Potency :

  • Alk-IN-27 (TFA)’s IC50 of 2.7 nM surpasses the reported potency of older ALK inhibitors like Crizotinib (IC50 ~20–80 nM in cellular assays) and aligns with next-generation inhibitors such as Lorlatinib .

Research Implications and Limitations

  • Alk-IN-27 (TFA) ’s brain permeability positions it as a promising candidate for ALK-positive NSCLC with CNS involvement , an area where current therapies often fail .
  • APG-2449 and CPD-1224 offer alternative mechanisms (multi-kinase inhibition, PROTAC linkage) but lack explicit evidence of CNS activity .

Q & A

Q. What is the molecular mechanism of Alk-IN-27 (tfa) in ALK-positive cancer models?

Alk-IN-27 (tfa) selectively inhibits anaplastic lymphoma kinase (ALK) by binding to its ATP-binding domain, thereby blocking downstream signaling pathways like STAT3 and PI3K/AKT. Its brain-penetrant properties enable efficacy in central nervous system metastases. Experimental validation typically involves phosphorylation assays (e.g., Western blot) in ALK-driven cell lines (e.g., Ba/F3 CLIP1-LTK), where it exhibits an IC50 of 2.7 nM .

Q. What are the standardized protocols for determining Alk-IN-27 (tfa)'s IC50 in vitro?

Researchers should use dose-response curves in ALK-dependent cell lines, with viability measured via MTT or CellTiter-Glo assays. Include positive controls (e.g., crizotinib) and negative controls (ALK-negative cell lines). Data normalization to untreated cells and triplicate replicates are critical. IC50 calculations require nonlinear regression analysis (e.g., GraphPad Prism) .

Q. How should Alk-IN-27 (tfa) be stored to maintain stability in long-term studies?

Store lyophilized powder at -20°C in airtight containers with desiccants. For working solutions, use DMSO (≤10 mM) and avoid freeze-thaw cycles. Stability assays under varying pH and temperature conditions are recommended to confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Alk-IN-27 (tfa)'s efficacy across different ALK fusion variants?

Methodological approaches include:

  • Structural analysis : Compare binding affinity via molecular docking for specific ALK mutations (e.g., EML4-ALK variants).
  • Functional assays : Test inhibitory activity in isogenic cell lines engineered with distinct fusion partners.
  • Cross-study validation : Replicate experiments using published protocols (e.g., Kwak et al.’s crizotinib trial criteria) to identify protocol-dependent variables .

Q. What experimental designs are optimal for assessing Alk-IN-27 (tfa)'s pharmacokinetics in vivo?

  • Dosing regimen : Administer via oral gavage (5–50 mg/kg) in ALK-positive xenograft models. Measure plasma and brain concentrations using LC-MS/MS at multiple timepoints.
  • Tissue penetration : Compare tumor-to-plasma ratios in intracranial vs. subcutaneous models.
  • Metabolite profiling : Identify major metabolites via hepatic microsome assays to rule out off-target effects .

Q. How should researchers design studies to evaluate Alk-IN-27 (tfa)'s selectivity against related kinases (e.g., ROS1, FAK)?

  • Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1 μM.
  • Cellular specificity : Compare growth inhibition in ALK-positive vs. ROS1/FAK-driven cell lines (e.g., HCC78 for ROS1).
  • Structural analogs : Include parallel testing with non-brain-penetrant ALK inhibitors (e.g., TL13-110) to isolate blood-brain barrier effects .

Methodological Best Practices

Q. What statistical methods are recommended for analyzing Alk-IN--27 (tfa) synergy with other therapies?

Use Chou-Talalay combination index (CI) analysis, where CI < 1 indicates synergy. Validate with Bliss independence models and dose-matrix screens (e.g., 5×5 concentration grids). Ensure power analysis (n ≥ 6) to detect moderate effect sizes (Cohen’s d > 0.8) .

Q. How should researchers document and report negative or inconclusive data for Alk-IN-27 (tfa) studies?

Follow FAIR data principles:

  • Metadata : Include experimental conditions (e.g., cell passage number, serum lot).
  • Raw data : Deposit dose-response curves and microscopy images in repositories like Figshare.
  • Transparency : Disclose limitations (e.g., batch variability) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s protocols) .

Data Validation and Reproducibility

Q. What strategies ensure reproducibility in Alk-IN-27 (tfa) resistance studies?

  • Clonal selection : Generate resistant cell lines via chronic exposure (≥6 months) with escalating doses.
  • Omics validation : Perform RNA-seq to identify upregulated bypass pathways (e.g., EGFR/MET).
  • Cross-lab collaboration : Share protocols via platforms like Protocols.io to minimize technical variability .

Q. How can researchers validate Alk-IN-27 (tfa)'s target engagement in patient-derived organoids (PDOs)?

Use pharmacodynamic biomarkers (e.g., p-ALK reduction via immunofluorescence) and correlate with clinical response. Include matched normal tissue organoids as controls. PDOs should be characterized via NGS for ALK rearrangements before testing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.